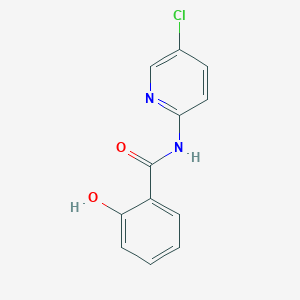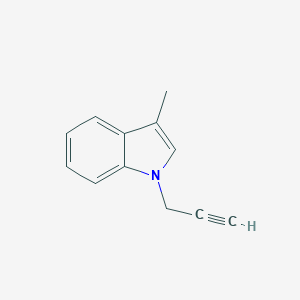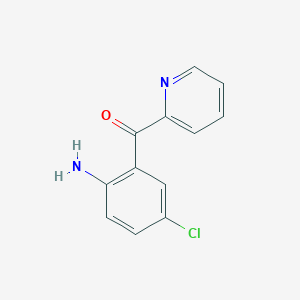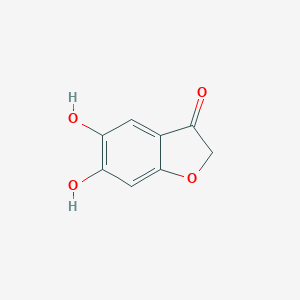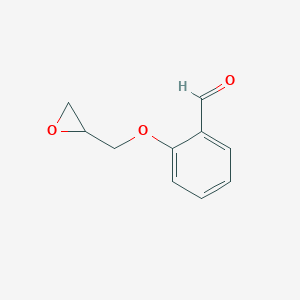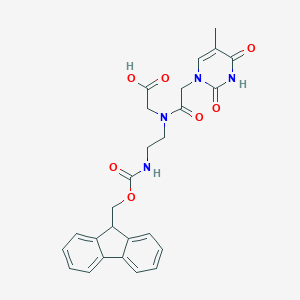![molecular formula C14H11NS B168877 2-[4-(甲硫基)苯基]苯甲腈 CAS No. 171879-75-7](/img/structure/B168877.png)
2-[4-(甲硫基)苯基]苯甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Methylsulfanyl)phenyl]benzonitrile is a chemical compound belonging to the family of benzonitriles. It is characterized by the presence of a methylsulfanyl group attached to the phenyl ring, which is further connected to a benzonitrile moiety. This compound is a yellow crystalline solid and is commonly used in various fields of research, including medical, environmental, and industrial applications.
科学研究应用
2-[4-(Methylsulfanyl)phenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the production of dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Methylsulfanyl)phenyl]benzonitrile typically involves the reaction of 4-(methylsulfanyl)phenylboronic acid with 2-bromobenzonitrile under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods: In an industrial setting, the production of 2-[4-(Methylsulfanyl)phenyl]benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.
Types of Reactions:
Oxidation: The methylsulfanyl group in 2-[4-(Methylsulfanyl)phenyl]benzonitrile can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), Lewis acids as catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
作用机制
The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methylsulfanyl group can influence its binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms involved.
相似化合物的比较
4-(Methylsulfanyl)benzonitrile: Lacks the additional phenyl ring, making it less complex.
2-(Methylsulfanyl)benzonitrile: Similar structure but with the methylsulfanyl group attached to a different position on the benzonitrile ring.
4-(Methylsulfanyl)phenylacetonitrile: Contains an acetonitrile group instead of a benzonitrile group.
Uniqueness: 2-[4-(Methylsulfanyl)phenyl]benzonitrile stands out due to its unique combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the exploration of new biological activities.
属性
IUPAC Name |
2-(4-methylsulfanylphenyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPYLRPCUYIBLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362723 |
Source


|
| Record name | 2-[4-(Methylsulfanyl)phenyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171879-75-7 |
Source


|
| Record name | 2-[4-(Methylsulfanyl)phenyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
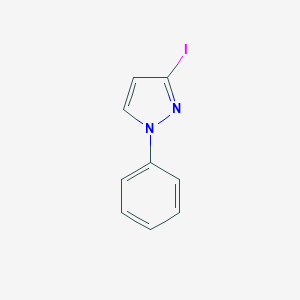
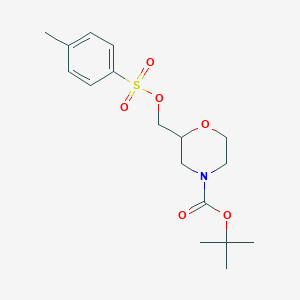
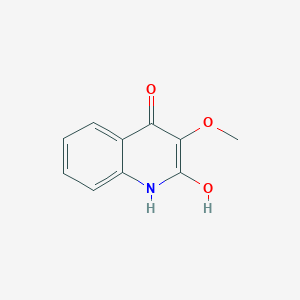
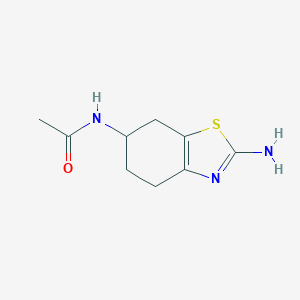


![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B168806.png)
